molecular formula C22H16F2N4OS B2818044 2,4-difluoro-N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzamide CAS No. 1021092-78-3

2,4-difluoro-N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzamide

Cat. No.: B2818044
CAS No.: 1021092-78-3
M. Wt: 422.45
InChI Key: HPICPFUGLXAAIB-UHFFFAOYSA-N
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Description

2,4-difluoro-N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of difluoro groups, a thiadiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate hydrazides with carbon disulfide and an oxidizing agent.

    Amination: The thiadiazole intermediate is then subjected to amination with methyl(phenyl)amine to introduce the amino group.

    Coupling with Difluorobenzoyl Chloride: The final step involves coupling the aminated thiadiazole with 2,4-difluorobenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-difluoro-N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group.

    Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced benzamide derivatives.

    Substitution: Substituted benzamides with different functional groups replacing the difluoro groups.

Scientific Research Applications

2,4-difluoro-N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,4-difluoro-N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide.

    2,4-difluoro-N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)thiourea: Contains a thiourea group instead of a benzamide.

Uniqueness

The uniqueness of 2,4-difluoro-N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

2,4-difluoro-N-[4-[5-(N-methylanilino)-1,3,4-thiadiazol-2-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F2N4OS/c1-28(17-5-3-2-4-6-17)22-27-26-21(30-22)14-7-10-16(11-8-14)25-20(29)18-12-9-15(23)13-19(18)24/h2-13H,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPICPFUGLXAAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=NN=C(S2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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